(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine
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Overview
Description
(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine is a chiral morpholine derivative characterized by the presence of a tert-butyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine to form an imine intermediate. This intermediate is then subjected to cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-chlorophenyl)-2-phenylethanamine: Shares the chlorophenyl group but differs in the overall structure and functional groups.
(2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine: Contains a pyrazole ring in addition to the chlorophenyl group.
Uniqueness
(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine is unique due to the presence of both the tert-butyl and morpholine moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
920802-38-6 |
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Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine |
InChI |
InChI=1S/C14H20ClNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
ILCXYZOBAAKUCE-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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